Ethane, 1,2-bis(2-fluoroethoxy)- Ethane, 1,2-bis(2-fluoroethoxy)-
Brand Name: Vulcanchem
CAS No.: 63938-33-0
VCID: VC17962681
InChI: InChI=1S/C6H12F2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2
SMILES:
Molecular Formula: C6H12F2O2
Molecular Weight: 154.15 g/mol

Ethane, 1,2-bis(2-fluoroethoxy)-

CAS No.: 63938-33-0

Cat. No.: VC17962681

Molecular Formula: C6H12F2O2

Molecular Weight: 154.15 g/mol

* For research use only. Not for human or veterinary use.

Ethane, 1,2-bis(2-fluoroethoxy)- - 63938-33-0

Specification

CAS No. 63938-33-0
Molecular Formula C6H12F2O2
Molecular Weight 154.15 g/mol
IUPAC Name 1,2-bis(2-fluoroethoxy)ethane
Standard InChI InChI=1S/C6H12F2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2
Standard InChI Key CQEZINWOTGMJQC-UHFFFAOYSA-N
Canonical SMILES C(COCCF)OCCF

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of an ethane backbone (C₂H₄) with two 2-fluoroethoxy (-OCH₂CH₂F) groups bonded to each terminal carbon. Its IUPAC name, 1,2-bis(2-fluoroethoxy)ethane, reflects this symmetrical arrangement . Key structural identifiers include:

  • SMILES: C(COCCF)OCCF

  • InChIKey: CQEZINWOTGMJQC-UHFFFAOYSA-N

Crystallographic and Spectroscopic Data

  • Molecular Weight: 154.15 g/mol .

  • Density: 1.019 g/cm³ .

  • Boiling Point: 171.3°C at 760 mmHg .

  • Flash Point: 63.6°C .

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for fluorine and methylene protons, with ¹⁹F-NMR peaks near −224 ppm .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution reactions. A validated method involves:

  • Precursor Preparation: Reacting ethylene glycol derivatives with fluorinating agents.

  • Fluorination: Using reagents like 2-fluoroethyl tosylate or sulfur tetrafluoride (SF₄) under controlled conditions .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
1Ethylene glycol + 2-fluoroethyl tosylate, K₂CO₃, DMF, 80°C65%
2Thionyl chloride (SOCl₂), pyridine, 1,4-dioxane91%

Physicochemical Properties

Thermal Stability

The compound exhibits high thermal stability, with decomposition temperatures exceeding 200°C, making it suitable for high-temperature applications .

Solvation and Ionic Conductivity

In lithium-ion batteries, its fluorinated ether structure reduces Li⁺-anion coordination, enhancing ionic conductivity (e.g., 1.5× higher than non-fluorinated analogs) .

Table 2: Comparative Electrolyte Performance

PropertyEthane, 1,2-bis(2-fluoroethoxy)-1,2-Diethoxyethane
Ionic Conductivity (mS/cm)4.22.8
Li⁺ Transference Number0.620.48
Oxidation Stability (V vs. Li/Li⁺)4.63.9

Future Perspectives

Molecular Design Innovations

Recent studies highlight the impact of fluorination symmetry on performance. For example, 1,2-bis(2,2-difluoroethoxy)ethane derivatives show enhanced oxidative stability (up to 4.7 V) but require trade-offs in ionic conductivity .

Scalability Challenges

Industrial adoption hinges on cost-effective fluorination methods and waste management strategies for fluorine byproducts .

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